![molecular formula C15H9BrO2 B4631828 1-benzofuran-2-yl(4-bromophenyl)methanone CAS No. 29555-25-7](/img/structure/B4631828.png)
1-benzofuran-2-yl(4-bromophenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives involves various chemical reactions, utilizing starting materials such as substituted phenacyl bromide and derivatives of 2-hydroxy-benzaldehyde in the presence of anhydrous K2CO3 in acetonitrile at room temperature. This method has been applied to produce a wide range of benzofuran-2-yl(phenyl)methanone derivatives, demonstrating the versatility of the synthetic approach in generating compounds with varying substituent patterns for further study and application (Ali et al., 2020).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including 1-benzofuran-2-yl(4-bromophenyl)methanone, is typically confirmed through spectroscopic techniques such as IR, 1H, and 13C NMR, and mass spectrometry. These methods provide detailed information about the molecular constitution and spatial arrangement of atoms within the compound, essential for understanding its chemical behavior and interactions (Ashok et al., 2017).
Chemical Reactions and Properties
Benzofuran derivatives exhibit a range of chemical reactions and properties, including their ability to act as α-amylase inhibitors and radical scavengers. These activities highlight the chemical reactivity of the benzofuran core and its potential utility in developing therapeutic agents. The para-substituted compounds within this class have shown particularly promising activity, underscoring the impact of substituent positioning on chemical properties (Ali et al., 2020).
Physical Properties Analysis
The physical properties of 1-benzofuran-2-yl(4-bromophenyl)methanone derivatives, such as solubility, melting point, and crystal structure, are crucial for determining their suitability for various applications. Crystallographic studies provide insights into the compound's stability and intermolecular interactions, which are essential for designing materials with desired physical characteristics (Choi et al., 2007).
Chemical Properties Analysis
The chemical properties of benzofuran derivatives are influenced by their molecular structure, with functional groups and substituents playing a significant role in determining reactivity and interaction with biological targets. Studies on the antimicrobial and antioxidant activities of these compounds have shown that specific structural modifications can enhance their bioactivity, making them potential candidates for drug development and other applications (Kenchappa et al., 2016).
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Several studies have synthesized derivatives of benzofuran-2-yl(phenyl)methanone, demonstrating significant antimicrobial and antifungal activities. For instance, Ashok et al. (2017) synthesized substituted phenyl methanones under microwave irradiation, finding them effective against various bacterial and fungal strains (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017). Similarly, Kenchappa et al. (2016) reported the antimicrobial activity of new benzofuran derivatives (Kenchappa, Bodke, Telkar, Sindhe, & Giridhar, 2016).
Inhibition of α-Amylase and Radical Scavenging
- α-Amylase Inhibitors and Radical Scavengers : Ali et al. (2020) synthesized benzofuran-2-yl(phenyl)methanones which were found to inhibit α-amylase and act as radical scavengers. These compounds demonstrated potential in controlling postprandial hyperglycemia (Ali, Rafique, Khan, Chigurupati, Ji, Wadood, Rehman, Salar, Iqbal, Taha, Perveen, & Ali, 2020).
Molecular and Spectroscopic Studies
- Molecular Property Analysis : Barım and Akman (2021) focused on the synthesis and theoretical/experimental characterization of a novel benzofuran-based acrylamide monomer, contributing to a deeper understanding of the molecular properties of such compounds (Barım & Akman, 2021).
Antiproliferative Effects
- Antiproliferative Activity : Parekh et al. (2011) synthesized benzofuran-2-yl methanone derivatives and evaluated their effects on multidrug resistanceand antiproliferative activity in human cancer cell lines. These compounds, particularly 8c and 8h, showed promising antiproliferative activity, indicating their potential in cancer research (Parekh, Bhavsar, Savant, Thakrar, Bavishi, Parmar, Vala, Radadiya, Pandya, Serly, Molnár, & Shah, 2011).
Probing β-Amyloid Plaques
- Detection of β-Amyloid Plaques : In the field of neurology, Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives for use as probes for β-amyloid plaques. These compounds showed high affinity for Aβ(1-42) aggregates, suggesting their utility in Alzheimer's disease research (Cui, Ono, Kimura, Liu, & Saji, 2011).
Synthesis and Characterization
- Synthesis and Spectroscopic Characterization : Researchers like Zhang et al. (2012) have focused on the synthesis of novel benzofuran-2-yl methanone derivatives, further characterized by various spectroscopic techniques. Such studies are fundamental to understanding the chemical properties of these compounds (Zhang, Yan, Li, & Gao, 2012).
properties
IUPAC Name |
1-benzofuran-2-yl-(4-bromophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSLXDAOHXKKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183738 | |
Record name | Ketone,2-benzofuranyl p-bromophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl(4-bromophenyl)methanone | |
CAS RN |
29555-25-7 | |
Record name | Ketone,2-benzofuranyl p-bromophenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029555257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone,2-benzofuranyl p-bromophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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